

# IUPAC name for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

**Cat. No.:** B057336

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**:  
Synthesis, Characterization, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**, a pivotal heterocyclic building block in medicinal chemistry and materials science. The pyrrole ring is a fundamental scaffold in a multitude of pharmacologically significant compounds, and its functionalization dictates its biological activity and material properties.<sup>[1][2]</sup> This document delves into the molecule's structural attributes, validated synthesis protocols, and its role as a versatile intermediate. We will explore its applications in the development of therapeutic agents, such as kinase inhibitors and antimalarials, and its utility in the fabrication of organic electronic materials.<sup>[3][4][5]</sup> Detailed experimental methodologies for its synthesis, characterization, and preliminary biological evaluation are provided to equip researchers and drug development professionals with actionable, field-proven insights.

## Introduction: The Significance of the Functionalized Pyrrole Scaffold

The pyrrole nucleus, an electron-rich five-membered aromatic heterocycle, is a privileged structure in drug discovery.<sup>[2][6]</sup> It is a core component of numerous natural products and

clinically approved drugs, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.<sup>[1][7][8]</sup> The biological efficacy of pyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring.<sup>[1]</sup>

**2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** (Compound 1) is a strategically functionalized derivative. The methyl groups at positions 2 and 5 enhance the stability and lipophilicity of the ring, while the N-phenyl group modulates its electronic properties and spatial conformation. Critically, the carbaldehyde (formyl) group at the C-3 position serves as a versatile chemical handle for further molecular elaboration, making it an invaluable intermediate for constructing complex molecular architectures.<sup>[3]</sup> This guide will elucidate the synthesis and potential of this key building block.

## Physicochemical Properties and Structural Elucidation

The identity and purity of Compound 1 are established through a combination of spectroscopic and physical data. These properties are crucial for ensuring the reliability of subsequent reactions and biological assays.

| Property          | Value                                                                                | Source(s)  |
|-------------------|--------------------------------------------------------------------------------------|------------|
| IUPAC Name        | 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde                                      | [9][10]    |
| Synonyms          | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 3-Formyl-2,5-dimethyl-1-phenylpyrrole | [4][9][11] |
| CAS Number        | 83-18-1                                                                              | [4][9][12] |
| Molecular Formula | C <sub>13</sub> H <sub>13</sub> NO                                                   | [3][4][11] |
| Molecular Weight  | 199.25 g/mol                                                                         | [3][4][11] |
| Melting Point     | 89-90 °C                                                                             | [4][5][9]  |
| Boiling Point     | 190 °C @ 12 Torr                                                                     | [4]        |
| Appearance        | White to pale brown crystalline powder                                               | [12]       |
| SMILES            | CC1=CC(=C(N1C2=CC=CC=C2)C)C=O                                                        | [9]        |
| InChI Key         | LNROIXNEIZSESG-UHFFFAOYSA-N                                                          | [9][11]    |

## Synthesis Methodologies: A Two-Stage Approach

The synthesis of Compound 1 is most efficiently achieved through a two-stage process. First, the core pyrrole ring is constructed via the Paal-Knorr synthesis, followed by the introduction of the C-3 aldehyde group using the Vilsmeier-Haack reaction. This approach provides a reliable and scalable route to the target molecule.

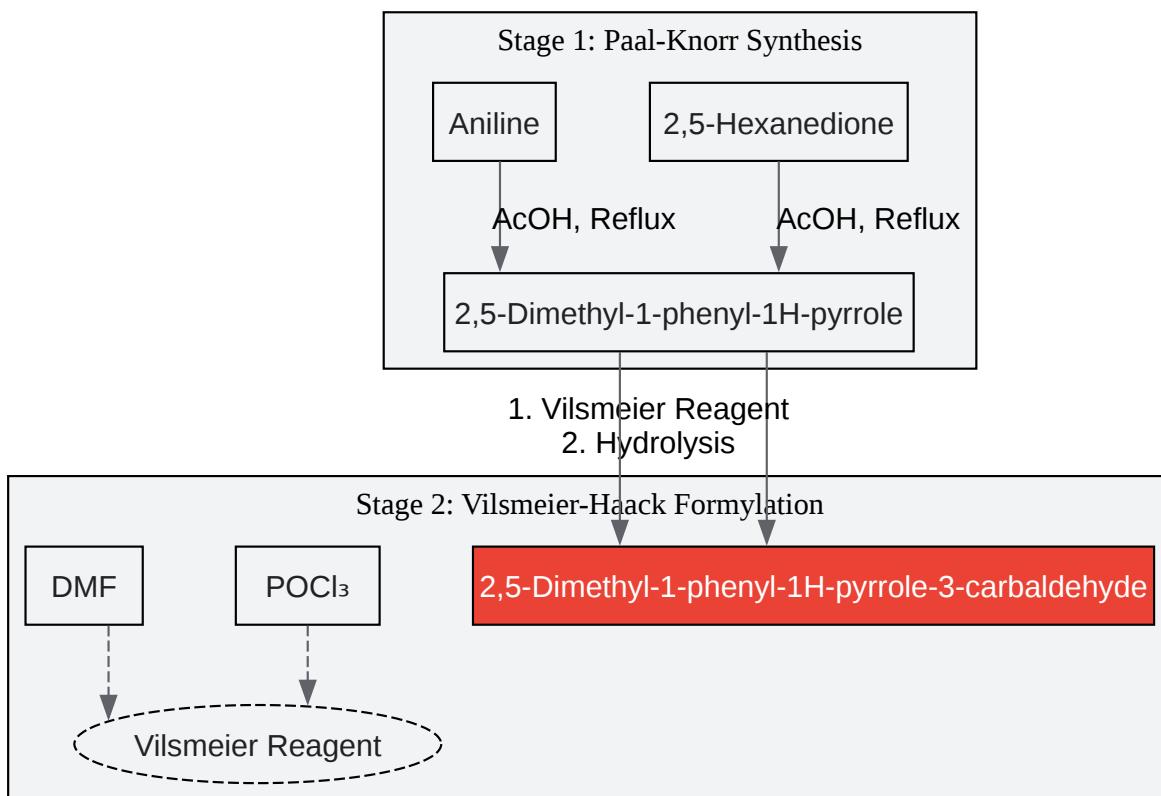
### Stage 1: Paal-Knorr Synthesis of the Pyrrole Core

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[13][14][15] This reaction is a cornerstone of heterocyclic chemistry due to its simplicity and efficiency.[6] For the synthesis of the 2,5-dimethyl-1-phenyl-1H-pyrrole backbone, 2,5-hexanedione is reacted with aniline.

Causality behind Experimental Choices:

- Reactants: 2,5-hexanedione provides the four carbon atoms of the pyrrole ring, while aniline serves as the nitrogen source and introduces the N-phenyl substituent.
- Catalyst: A weak acid like acetic acid is often used to catalyze the reaction by protonating a carbonyl group, which facilitates the initial nucleophilic attack by the amine.[13] However, the reaction can also proceed under neutral conditions.[13][16]
- Solvent: Solvents like methanol or ethanol are suitable, though greener methods using water as the medium have also been developed.[16][17]
- Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).[17]
- Solvent Addition: Add 30 mL of glacial acetic acid to the flask.
- Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethyl-1-phenyl-1H-pyrrole. Further purification can be achieved by vacuum distillation.

## Stage 2: Vilsmeier-Haack Formylation of the Pyrrole Core


The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[18][19] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl<sub>3</sub>).[18][20]

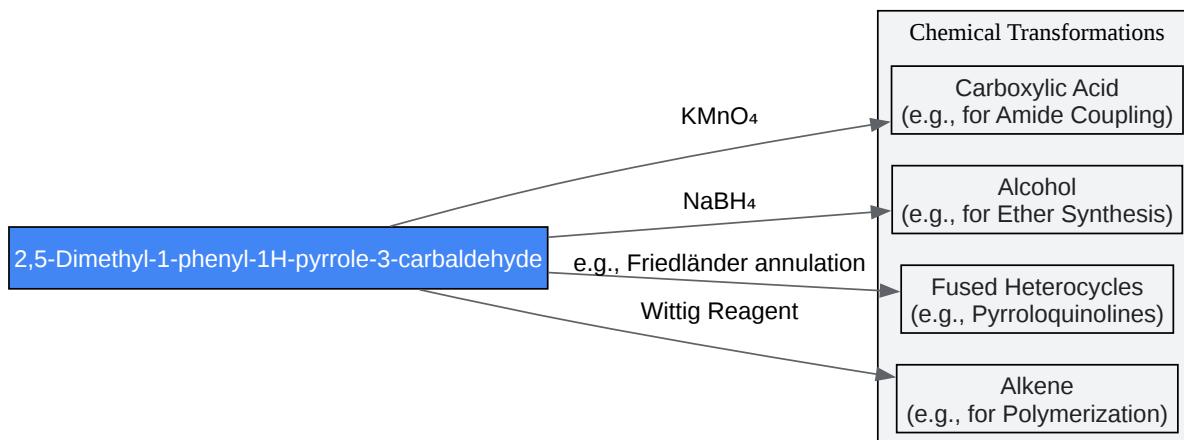
Causality behind Experimental Choices:

- **Regioselectivity:** Formylation of N-substituted pyrroles typically occurs at the more electron-rich  $\alpha$ -position (C-2 or C-5).[18] However, since the C-2 and C-5 positions are already substituted with methyl groups in our substrate, the reaction is directed to the  $\beta$ -position (C-3 or C-4). This steric hindrance is key to achieving the desired 3-carbaldehyde product.[21]
- **Reagents:** DMF and  $\text{POCl}_3$  are the classic, cost-effective reagents for generating the Vilsmeier electrophile.[20] The reaction is typically run at low temperatures to control its exothermicity.
- **Vilsmeier Reagent Preparation:** In a three-necked flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride ( $\text{POCl}_3$ , 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
- **Substrate Addition:** Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (1 equivalent) in DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction by TLC.
- **Hydrolysis:** Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
- **Neutralization & Precipitation:** Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.
- **Isolation & Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**.[9]

## Overall Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for the target compound.

## Applications in Drug Discovery and Materials Science

The utility of Compound 1 stems from the reactive aldehyde group, which provides a gateway to a vast chemical space.

## Role as a Versatile Synthetic Intermediate

The formyl group is readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. This makes it a valuable starting point for creating libraries of compounds for high-throughput screening.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Caption: Key transformations of the C-3 carbaldehyde.

## Applications

- Pharmaceuticals: The compound is a documented reagent in the discovery of pyrrolone-based antimalarials.[4][5] Its derivatives are also investigated as kinase inhibitors and anti-inflammatory agents, where the pyrrole scaffold can mimic the hinge-binding motifs of ATP. [3][8]
- Materials Science: The conjugated  $\pi$ -system of the pyrrole ring, extended by the phenyl group, makes this molecule a candidate for use in organic semiconductors. Further derivatization can tune its optoelectronic properties for applications in devices like OLEDs.[3]
- Dyes and Probes: The electron-rich aromatic system allows for the synthesis of dyes and fluorescent probes.[3]

## Biological Activity of Related Pyrrole Scaffolds

While specific biological data for Compound 1 is sparse as it is primarily an intermediate, the broader class of substituted pyrroles is rich in bioactivity. The data below for related compounds provides a validated context for the potential of scaffolds derived from Compound 1.[\[1\]](#)

| Compound Class           | Target/Cell Line                 | Activity Metric  | Reported Value    | Source              |
|--------------------------|----------------------------------|------------------|-------------------|---------------------|
| Pyrrole-Indole Hybrid    | T47D (Breast Cancer)             | IC <sub>50</sub> | 2.4 μM            | <a href="#">[1]</a> |
| Alkynylated Pyrrole      | A549 (Lung Carcinoma)            | IC <sub>50</sub> | 3.49 μM           | <a href="#">[1]</a> |
| 1,5-Diarylpyrrole Deriv. | Cyclooxygenase-2 (COX-2)         | IC <sub>50</sub> | Varies (nM range) | <a href="#">[8]</a> |
| Pyrrolotriazines         | Anaplastic Lymphoma Kinase (ALK) | IC <sub>50</sub> | 3–57 nM           | <a href="#">[7]</a> |

This data underscores the potential of the pyrrole core as a pharmacophore for potent and selective inhibitors of various biological targets.[\[7\]](#)

## Standardized Experimental Protocols

To ensure reproducibility and data integrity, standardized protocols for characterization and preliminary biological screening are essential.

## Spectroscopic Characterization

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum is expected to show singlets for the two methyl groups, multiplets for the phenyl protons, distinct signals for the two pyrrole ring protons, and a characteristic downfield singlet for the aldehyde proton (~9.7 ppm).
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): The carbon NMR will show distinct signals for the methyl, aromatic, and pyrrole carbons, with the carbonyl carbon appearing significantly downfield (>185 ppm).

- Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak  $[M+H]^+$  corresponding to the calculated molecular weight.

## Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method to assess the metabolic activity of cells and is widely used to screen for the cytotoxic potential of novel compounds.[\[1\]](#)

- Cell Seeding: Plate a human cancer cell line (e.g., A549 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C and 5% CO<sub>2</sub> to allow for cell attachment.[\[1\]](#)
- Compound Preparation: Prepare a stock solution of the test compound (derived from Compound 1) in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
- Treatment: Treat the cells with the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Conclusion and Future Outlook

**2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** is a high-value synthetic intermediate whose strategic design—a stable, substituted pyrrole core functionalized with a reactive aldehyde—provides a robust platform for chemical innovation. Its established synthesis is

efficient and scalable, making it accessible for both academic research and industrial drug development. Future work will undoubtedly focus on leveraging this building block to create novel, diverse libraries of compounds targeting a range of diseases, from cancer to infectious agents, as well as for the development of next-generation organic materials. The principles and protocols outlined in this guide provide a solid, trustworthy foundation for these endeavors.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde [myskinrecipes.com]
- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 5. Cas 83-18-1,2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE | lookchem [lookchem.com]
- 6. [rgmcet.edu.in](http://rgmcet.edu.in) [rgmcet.edu.in]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [brieflands.com](http://brieflands.com) [brieflands.com]
- 9. Buy 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | 83-18-1 [smolecule.com]
- 10. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- 15. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [IUPAC name for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057336#iupac-name-for-2-5-dimethyl-1-phenyl-1h-pyrrole-3-carbaldehyde]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)